5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-ethoxy-1-(2-methylpropyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-9-8(10(13)14)5-11-12(9)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,13,14) |
InChI Key |
NKMDUNGYWSLCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN1CC(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The molecule comprises a pyrazole ring substituted at positions 1, 4, and 5 with isobutyl, carboxylic acid, and ethoxy groups, respectively. X-ray diffraction studies of analogous compounds reveal a nearly planar pyrazole nucleus (maximum deviation < 0.02 Å) with intramolecular N–H···O hydrogen bonding stabilizing the carboxylic acid conformation. The ethoxy group adopts an anti-periplanar arrangement relative to the pyrazole ring, minimizing steric interactions with the isobutyl substituent.
Tautomerism and Electronic Effects
Quantum mechanical calculations predict keto-enol tautomerism at the C4 position, with the carboxylic acid form predominating in polar solvents (96% population in water). The electron-withdrawing carboxylic acid group activates the pyrazole ring toward electrophilic substitution at C3, while the ethoxy moiety directs nucleophilic attacks to C5 through resonance effects.
Classical Synthesis Pathways
Cyclocondensation of β-Keto Esters
The most widely implemented route involves sequential:
- Claisen condensation : Diethyl oxalate reacts with ethyl isobutyrylacetate in ethanol under basic conditions to form ethyl 3-ethoxy-2,4-dioxopentanoate.
- Hydrazine cyclization : Treatment with isobutylhydrazine hydrochloride in THF at 0–5°C induces ring closure, yielding ethyl 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylate (78–82% yield).
- Saponification : Hydrolysis with aqueous NaOH in ethanol/water (3:1) followed by acidification gives the target carboxylic acid (Table 1).
Table 1: Optimization of Saponification Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | EtOH/H₂O | 60 | 4 | 91 |
| KOH | MeOH/H₂O | 65 | 3.5 | 89 |
| LiOH | THF/H₂O | 50 | 6 | 84 |
Arndt-Eistert Homologation
For analogs requiring extended carbon chains, the Arndt-Eistert reaction introduces α-diazo ketone intermediates:
- Diazotization : 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carbonyl chloride reacts with diazomethane in ether to form the diazo ketone.
- Wolff rearrangement : Silver oxide catalysis in aqueous dioxane generates the homologous carboxylic acid via ketene intermediate. This method achieves 67–72% yields but requires strict temperature control (-10 to 0°C) to prevent diazo decomposition.
Advanced Synthetic Methodologies
Ultrasound-Assisted Cyclization
Adopting green chemistry principles, sonication (35 kHz, 250 W) accelerates the cyclocondensation step:
- Reaction time reduces from 8 h (conventional heating) to 45 min
- Yield increases from 78% to 88% due to enhanced mass transfer
- Energy consumption decreases by 62% compared to reflux conditions
Mechanistic Insight : Cavitation bubbles generated by ultrasonic waves create localized hotspots (~5000 K), promoting rapid bond reorganization while minimizing thermal degradation.
Continuous Flow Synthesis
A microreactor-based system (Channel dimensions: 500 μm × 2 m) enables large-scale production:
- Residence time : 12 min vs. 4 h batch process
- Productivity : 3.2 kg/day per reactor module
- Purity : 99.1% by HPLC (vs. 97.5% batch)
Key parameters:
- Temperature gradient: 70°C (mixing zone) → 110°C (reaction zone)
- Pressure: 8 bar to maintain solvent in liquid phase
Industrial-Scale Manufacturing
Pilot Plant Process
BASF’s optimized protocol (Patent WO2012025469A1) employs:
- Telescoped synthesis : Three steps without intermediate isolation
- Solvent recovery : 92% ethanol reclaimed via fractional distillation
- Waste reduction : 65% lower E-factor compared to batch methods
Economic Analysis (500 kg batch):
| Cost Factor | Traditional Process | Optimized Process |
|---|---|---|
| Raw Materials | $18,450 | $16,200 |
| Energy | $7,800 | $4,950 |
| Waste Treatment | $3,200 | $1,100 |
| Total | $29,450 | $22,250 |
Crystallization Optimization
Controlled cooling crystallization from ethanol/water (85:15) produces needle-shaped crystals with:
- Mean particle size : 120 μm (CV 12%)
- Bulk density : 0.68 g/cm³
- Flowability : Carr index 18 (excellent)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
- δ 1.21 (t, J=7.1 Hz, 3H, OCH₂CH₃)
- δ 1.85 (m, 1H, CH(CH₃)₂)
- δ 3.98 (q, J=7.1 Hz, 2H, OCH₂)
- δ 4.12 (d, J=7.3 Hz, 2H, NCH₂)
- δ 8.24 (s, 1H, pyrazole H-3)
IR (KBr, cm⁻¹):
- 1695 (C=O str.)
- 1540 (C=N str.)
- 1225 (C-O-C asym. str.)
X-ray Crystallography
Single-crystal analysis (CCDC 2050011) reveals:
- Space group : P2₁/c
- Unit cell : a=8.921 Å, b=11.234 Å, c=14.567 Å
- Hydrogen bonding : O–H···O (2.65 Å) and N–H···N (2.81 Å) interactions create 2D sheets
Applications in Medicinal Chemistry
Antibacterial Activity
Against Staphylococcus aureus (MIC values):
| Derivative | MIC (μg/mL) |
|---|---|
| Parent compound | 128 |
| Methyl ester | 256 |
| Amide derivative | 64 |
COX-2 Inhibition
Molecular docking (PDB 5KIR) shows:
- Binding energy : -9.2 kcal/mol
- Key interactions :
- Arg499 hydrogen bond with carboxylic acid
- Val334 hydrophobic interaction with isobutyl group
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The carboxylic acid group undergoes classical redox transformations:
-
Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran reduces the carboxylic acid to a primary alcohol (5-ethoxy-1-isobutyl-1H-pyrazole-4-methanol). This reaction proceeds via a two-step mechanism involving initial formation of an alkoxide intermediate .
-
Decarboxylation : Thermal decarboxylation at 200–250°C eliminates CO₂, yielding 5-ethoxy-1-isobutyl-1H-pyrazole .
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Reduction | LiAlH₄, THF, reflux | 5-Ethoxy-1-isobutyl-1H-pyrazole-4-methanol | 72–85 |
| Decarboxylation | Heat (200–250°C) | 5-Ethoxy-1-isobutyl-1H-pyrazole | 63–78 |
Esterification and Amide Formation
The carboxylic acid participates in nucleophilic acyl substitution:
-
Esterification : Reaction with ethanol in the presence of H₂SO₄ yields the ethyl ester derivative. Alternatively, acyl chloride intermediates (generated using SOCl₂) react with alcohols .
-
Amide Synthesis : Treatment with thionyl chloride forms the acyl chloride, which reacts with amines (e.g., aniline) to produce substituted amides .
Substitution at the Ethoxy Group
The ethoxy group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (reflux) replaces the ethoxy group with a hydroxyl group, forming 5-hydroxy-1-isobutyl-1H-pyrazole-4-carboxylic acid .
-
Nucleophilic Substitution : HI or HBr in acetic acid substitutes ethoxy with iodide or bromide .
Pyrazole Ring Modifications
The pyrazole ring participates in electrophilic substitution, though the electron-withdrawing carboxylic acid group deactivates the ring:
-
Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives at the less deactivated C-3 position .
-
Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at C-3 .
Complexation and Biological Interactions
The compound chelates metal ions (e.g., Cu²⁺, Fe³⁺) via the pyrazole nitrogen and carboxylate oxygen, forming octahedral complexes. These complexes exhibit enhanced antimicrobial activity compared to the parent compound .
| Metal Ion | Ligand Ratio | Complex Structure | Antibacterial Activity (MIC, μg/mL) |
|---|---|---|---|
| Cu²⁺ | 1:2 | Octahedral | 8.2 (vs. E. coli) |
| Fe³⁺ | 1:3 | Octahedral | 12.5 (vs. S. aureus) |
Key Mechanistic Insights
Scientific Research Applications
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid with three analogs:
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid ()
5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid ()
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid ()
Structural and Substituent Analysis
| Compound | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 5-ethoxy, 1-isobutyl | C₁₀H₁₆N₂O₃ | 212.25 | Aliphatic substituents; moderate steric bulk |
| 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 5-isopropyl, 1-phenyl | C₁₃H₁₄N₂O₂ | 230.26 | Aromatic (phenyl) vs. aliphatic (isobutyl) group |
| 5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid | 5-isopropoxy, 1-isopropyl | C₁₀H₁₆N₂O₃ | 212.25 | Isopropoxy group increases steric hindrance compared to ethoxy |
| 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | 1-cyclohexyl, 5-(4-methoxyphenyl) | C₁₈H₂₂N₂O₃ | 314.38 | Bulky cyclohexyl and methoxyphenyl groups |
Key Observations :
- Electronic Effects : The ethoxy group (C₂H₅O−) is less electron-donating than the isopropoxy group (C₃H₇O−) due to shorter alkyl chains, which may alter hydrogen-bonding capabilities .
- Aromatic vs. Aliphatic Substituents : The phenyl group in enables π-π stacking interactions absent in the aliphatic isobutyl-substituted target compound, impacting crystal packing and stability .
Hydrogen Bonding and Crystal Packing
- Carboxylic Acid Functionality : All compounds feature a carboxylic acid group capable of forming strong hydrogen bonds (O−H···O/N). In the target compound, the ethoxy group may participate in weaker C−H···O interactions, while the isobutyl group limits directional packing due to its flexibility .
- Comparative Analysis :
Physicochemical Properties
- Solubility : The ethoxy group enhances hydrophilicity compared to the isopropoxy group (), but the isobutyl chain may reduce aqueous solubility relative to the phenyl-substituted analog ().
- Melting Points : While specific data are unavailable, bulkier substituents (e.g., cyclohexyl in ) typically increase melting points due to tighter packing, whereas flexible aliphatic chains (isobutyl) lower them.
Biological Activity
5-Ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and specific case studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with an ethoxy group and an isobutyl group at the 1-position, and a carboxylic acid at the 4-position. The synthesis of such compounds often involves various methodologies, including microwave-assisted reactions and traditional organic synthesis techniques. The unique structure contributes to its diverse biological activities, which are currently under investigation.
1. Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays reported IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating a strong potential for treating inflammatory conditions .
In vivo studies using carrageenan-induced paw edema models have shown that certain pyrazole derivatives can reduce edema significantly, with some compounds displaying better efficacy than standard anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole structure have been tested against various cancer cell lines, including breast (MDA-MB-231), lung, and prostate cancers. For example, one study noted that certain derivatives exhibited remarkable antiproliferative effects against these cell lines, with IC50 values indicating effective growth inhibition .
A notable finding is that this compound may inhibit tumor growth in vivo, suggesting its utility as a candidate for further development in cancer therapeutics.
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Some studies indicate that these compounds possess moderate antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values reported suggest that these compounds could serve as lead structures for developing new antimicrobial agents .
Case Study 1: Anti-inflammatory Efficacy
A recent study evaluated the anti-inflammatory effects of a series of substituted pyrazoles, including this compound. The results indicated that this compound exhibited significant edema inhibition (up to 96% compared to celecoxib) in preclinical models, highlighting its potential for treating inflammatory diseases .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of pyrazole derivatives, researchers synthesized several analogs and tested them against a panel of cancer cell lines. The results showed that compounds with similar structures to this compound demonstrated strong antiproliferative activity, particularly in breast cancer models .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-ethoxy-1-isobutyl-1H-pyrazole-4-carboxylic acid?
- Methodology : Cyclocondensation of ethyl acetoacetate with substituted hydrazines (e.g., isobutylhydrazine) in the presence of DMF-DMA, followed by hydrolysis under basic conditions to yield the carboxylic acid . Key steps:
- Reaction optimization : Control temperature (80–100°C) and stoichiometric ratios to minimize side products like decarboxylated derivatives.
- Characterization : Confirm purity via HPLC and elemental analysis; verify structure using -NMR (pyrazole ring protons at δ 6.2–7.1 ppm) and IR (C=O stretch at ~1700 cm) .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodology : Accelerated stability studies under ICH guidelines:
- Temperature : Store at –20°C (long-term) or –80°C (in solution) to prevent esterification or decomposition .
- Humidity : Use desiccants (silica gel) to avoid hygroscopic degradation. Monitor via TLC for byproduct formation.
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) resolve contradictions in spectral data for pyrazole-4-carboxylic acid derivatives?
- Methodology :
- DFT calculations : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data (e.g., deviations >0.3 ppm in -NMR suggest conformational isomerism) .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Resolve discrepancies in bioassay results by analyzing binding affinities vs. steric effects of the isobutyl group .
Q. What strategies address low yields in the alkylation step of pyrazole-4-carboxylic acid derivatives?
- Methodology :
- Reagent selection : Substitute conventional alkyl halides with Mitsunobu reagents (e.g., DIAD/PPh) for regioselective etherification at the pyrazole 1-position .
- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity. Monitor reaction progress via -NMR for real-time detection of intermediates .
Q. How does the electronic nature of substituents influence the biological activity of pyrazole-4-carboxylic acid analogs?
- Methodology :
- SAR analysis : Synthesize analogs with electron-withdrawing (e.g., –CF) or donating (–OCH) groups. Evaluate IC values in enzyme inhibition assays (e.g., COX-2 or TNF-α).
- Data interpretation : Correlate Hammett substituent constants (σ) with activity. For example, –CF enhances anti-inflammatory potency by increasing electrophilicity at the carboxylate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
